molecular formula C6H7N5 B7965519 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Cat. No.: B7965519
M. Wt: 149.15 g/mol
InChI Key: JVHYVDARZRTLCQ-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8) is a high-value chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research. Its triazolopyrimidine core structure serves as a versatile scaffold for the synthesis of various biologically active compounds . This compound is specifically recognized as a key intermediate in the development of substituted compounds that act as potent Phosphodiesterase 2 (PDE2) inhibitors . These inhibitors are investigated for the treatment of central nervous system diseases, cognitive impairments, and other neurological disorders, offering a promising pathway for therapeutic research . Beyond neurological applications, its utility extends to the creation of inhibitors targeting a range of disease pathways, including those involved in inflammation, cancer, and microbial infections . The structural motif of the triazolopyrimidine also finds relevance in agrochemical research, where it contributes to the creation of novel pesticides or herbicides by disrupting specific biological processes in pests and weeds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied with a documented purity of 95% and should be stored at room temperature .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHYVDARZRTLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and results in the formation of the desired triazolopyrimidine derivative.

Another efficient method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is notable for its eco-friendly approach and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for cost-effectiveness and scalability. The use of microwave irradiation has also been explored for catalyst-free and additive-free synthesis, which can be advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

PDE Inhibition

One of the primary applications of 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is as a phosphodiesterase type 2 (PDE2) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes. Inhibition of PDE2 can enhance cAMP signaling pathways, which are implicated in several diseases, including:

  • Cardiovascular Diseases : PDE2 inhibitors have been shown to improve cardiac function and reduce heart failure symptoms by enhancing the effects of catecholamines on cardiac myocytes .
  • Neurological Disorders : The modulation of cAMP levels through PDE inhibition may have therapeutic benefits in conditions like depression and anxiety disorders. Research indicates that PDE inhibitors can enhance cognitive functions and have neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound as a PDE inhibitor:

  • Study on Cardiovascular Effects : A study demonstrated that derivatives of this compound significantly improved cardiac contractility in animal models of heart failure. The results suggested that these compounds could be developed into therapeutic agents for heart failure management .
  • Neuropharmacological Research : Another research effort focused on the neuroprotective properties of this compound. It was found to enhance memory retention in rodent models, indicating potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines have been found to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . The compound’s ability to inhibit various enzymes and receptors makes it a valuable candidate for drug development.

Comparison with Similar Compounds

Substituent Variations at Position 7

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at position 5. For example:

  • 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4) : Incorporates a phenyl group at position 7, synthesized via nucleophilic substitution of a 7-chloro precursor with aniline. The phenyl group enhances π-π stacking interactions in enzyme binding, as evidenced by its activity as a BRD4 inhibitor (HRMS m/z: 294.0571) .
  • 5-Methyl-7-(3-chlorophenyl) derivatives (e.g., Compounds 93–96): Chlorine substituents improve metabolic stability and antiparasitic activity. For instance, Compound 94 (N-(3-chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolopyrimidin-7-amine) showed 56% yield and potent Plasmodium falciparum inhibition .
  • 5-Methyl-7-pentafluorophenyl derivatives : Fluorine atoms increase lipophilicity and resistance to oxidative metabolism. Derivatives like (5-Methyl-triazolopyrimidin-7-yl)-(2,3,4,5,6-pentafluorophenyl)-amine exhibit melting points up to 338°C, indicating high crystallinity and stability .

Modifications at Position 2

The amine group at position 2 can be functionalized to enhance target affinity:

  • N-(Benzo[b]thiophen-5-yl)-5-methyl-triazolopyrimidin-7-amine (DSM191) : This derivative, designed computationally, showed a hypothetical pEC₅₀ of 8.9545 for antimalarial activity, surpassing the template compound (pEC₅₀ = 7.1805) due to improved hydrophobic interactions .
  • 2-((Methylamino)methyl) derivatives (e.g., Compound 96): Introducing alkylamine chains improves solubility and pharmacokinetics. Compound 96 (21% yield) demonstrated moderate antimalarial activity .

Antimalarial Activity

Triazolopyrimidines inhibit Plasmodium falciparum DHODH (PfDHODH), a key enzyme in pyrimidine biosynthesis. While early derivatives with trifluoromethyl groups (e.g., 5-methyl-7-N'-(diethylpentane-diamine)-2-trifluoromethyl-triazolopyrimidine) showed poor activity, newer analogs with chlorophenyl or benzothiophene substituents exhibit IC₅₀ values <100 nM . The target compound’s unsubstituted position 7 may limit potency but serves as a starting point for optimization.

Anticancer Activity

Derivatives with aryl groups at position 7, such as 7-(3,4,5-trimethoxyphenyl)-N-phenyl-triazolopyrimidin-2-amine (Compound 3a), inhibit tubulin polymerization (IC₅₀ = 1.2 µM) by mimicking colchicine-binding site interactions . In contrast, carboxamide hybrids (e.g., 2-amino-5-methyl-N-(p-tolyl)-triazolopyrimidine-6-carboxamide) show antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 8.3 µM) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s low molecular weight (149.15 g/mol) and amine group suggest moderate aqueous solubility, whereas lipophilic substituents (e.g., pentafluorophenyl in ) reduce solubility but enhance membrane permeability.
  • Metabolic Stability : Chlorine and fluorine substituents decrease oxidative metabolism, as seen in Compound 94 (3-chlorophenyl) and pentafluorophenyl derivatives .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of the Compound

  • Chemical Structure : The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, characterized by a triazole ring fused with a pyrimidine structure.
  • Molecular Formula : C6_6H7_7N5_5
  • Molecular Weight : 149.15 g/mol

1. Inhibition of Phosphodiesterase (PDE) Enzymes

Recent studies have identified derivatives of this compound as potent inhibitors of phosphodiesterase type 2 (PDE2). This inhibition is crucial as PDE2 plays a role in various signaling pathways associated with neurodegenerative diseases and cognitive functions. The inhibition leads to increased levels of cyclic AMP (cAMP), which can enhance neuronal signaling and potentially improve cognitive functions in models of Alzheimer's disease .

2. Microtubule Stabilization

Research has shown that compounds within the triazolo[1,5-a]pyrimidine class can stabilize microtubules (MTs). Specifically, some derivatives have been identified as stabilizing agents that interact with β-tubulin at the vinca site. This interaction leads to increased stability of MTs in cellular environments, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Table 1: Microtubule Stabilization Activity

CompoundEffect on MicrotubulesMechanism
Compound 1Increased stabilityVinca site interaction
Compound 2Dose-dependent increase in stable MT markersAcetylated α-tubulin increase

3. Antiviral Activity

The compound has also been repurposed for antiviral applications. Studies have shown that certain derivatives exhibit significant inhibitory effects against HIV-1 by targeting the RNase H activity crucial for viral replication. The IC50_{50} values for these compounds were found to be in the micromolar range (e.g., 13.1 µM), indicating their potential as therapeutic agents against viral infections .

4. Anti-inflammatory Properties

Research indicates that some derivatives demonstrate anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. The IC50_{50} values reported for these compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its core structure. Modifications at different positions on the triazole and pyrimidine rings have been shown to alter the potency and selectivity of these compounds against specific biological targets.

Key Findings:

  • Substituents can enhance binding affinity to target proteins.
  • The presence of hydrophobic groups generally increases bioactivity.

Case Study 1: Alzheimer’s Disease Model

In preclinical models for Alzheimer’s disease, a derivative of this compound was administered to assess its cognitive-enhancing effects. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .

Case Study 2: HIV Inhibition

A series of derivatives were evaluated for their ability to inhibit HIV replication in vitro. The most promising candidates exhibited IC50_{50} values lower than those of existing antiviral agents, suggesting a new avenue for HIV treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodological Answer : The compound can be synthesized via multi-component reactions using 5-amino-1,2,4-triazole as a core building block. For example, condensation with aldehydes and ketones under catalytic conditions (e.g., DMF/POCl₃) yields triazolopyrimidine derivatives. Reaction optimization using additives like tetrafluorophenyl esters can enhance efficiency and purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs spectroscopic techniques (FT-IR, 1^1H/13^13C NMR) and X-ray crystallography. For instance, single-crystal X-ray diffraction confirms the fused triazole-pyrimidine core and methyl/amine substituent positions. Computational tools like PubChem-derived InChI keys validate stereoelectronic properties .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro screening reveals antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC ≤ 32 µg/mL). Anticancer potential is assessed using MTT assays on human carcinoma cell lines (e.g., HepG2), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up studies?

  • Methodological Answer : Reaction optimization includes solvent selection (e.g., ethanol for reflux) and additive screening (e.g., tetrafluorophenyl esters to stabilize intermediates). Computational reaction path searches using quantum chemical calculations (e.g., DFT) predict optimal conditions, reducing trial-and-error experimentation .

Q. What advanced techniques are used to study target interactions of this compound?

  • Methodological Answer : Binding affinity is quantified via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Structural insights into enzyme inhibition (e.g., kinase targets) are obtained through X-ray co-crystallography and molecular docking simulations (AutoDock Vina) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer results require validation via standardized protocols (CLSI guidelines) and replication across multiple cell lines. Cross-laboratory collaborations ensure consistency in assay conditions (e.g., pH, serum concentration) .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Impurities from side reactions (e.g., triazole ring oxidation) are removed via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is confirmed by HPLC-MS (>95%) .

Q. How is computational modeling applied to predict reactivity or biological activity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSAR models correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity, guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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